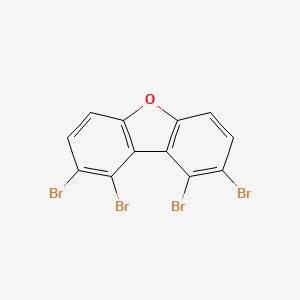
1,2,8,9-Tetrabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,8,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . . Polybrominated dibenzofurans are known for their environmental persistence and potential toxicological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives, including 1,2,8,9-Tetrabromo-dibenzofuran, typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives . Another method involves the construction of the dibenzofuran ring from benzofuran or phenol derivatives . These synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,8,9-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,2,8,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Research on the biological effects of polybrominated dibenzofurans, including their potential toxicological impacts, is ongoing.
Medicine: The compound’s potential as a lead compound for drug development is being explored, particularly in the context of its biological activities.
Mécanisme D'action
The mechanism of action of 1,2,8,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions to regulate gene expression. The binding of this compound to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in various biological pathways, potentially resulting in toxicological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2,8,9-Tetrabromo-dibenzofuran include other polybrominated dibenzofurans, such as:
Uniqueness
This compound is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atoms on the dibenzofuran ring can affect the compound’s interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
617707-71-8 |
|---|---|
Formule moléculaire |
C12H4Br4O |
Poids moléculaire |
483.77 g/mol |
Nom IUPAC |
1,2,8,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H |
Clé InChI |
MDRDSTIJDBIZHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


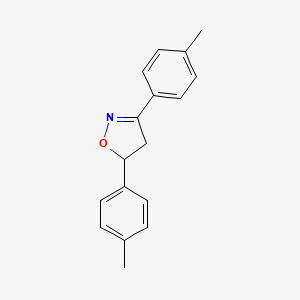
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
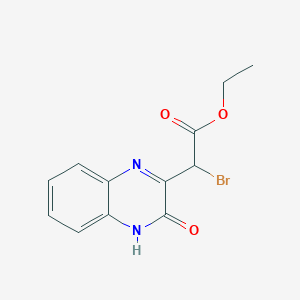
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
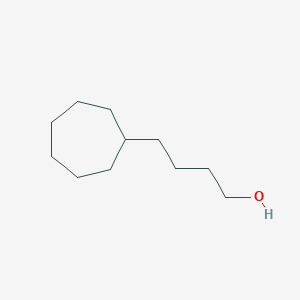
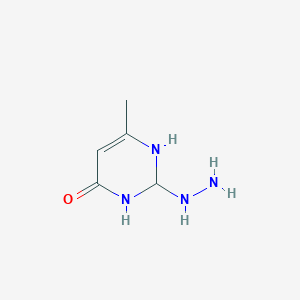
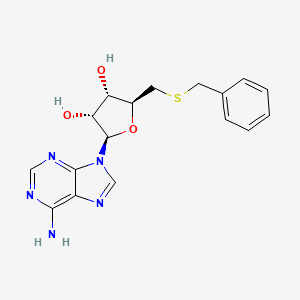
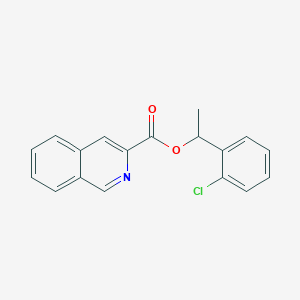
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
